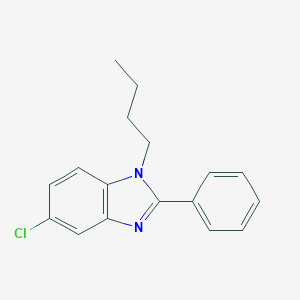
1-butyl-5-chloro-2-phenyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-5-chloro-2-phenyl-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. This compound has been widely studied due to its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
1-Butyl-5-chloro-2-phenyl-1H-benzimidazole has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and viral infections. In pharmacology, it has been studied for its potential pharmacological properties, such as anti-inflammatory, analgesic, and anticonvulsant activities. In biochemistry, it has been investigated for its potential use as a molecular probe for the study of protein-ligand interactions.
Mécanisme D'action
The exact mechanism of action of 1-butyl-5-chloro-2-phenyl-1H-benzimidazole is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific molecular targets, such as enzymes, receptors, or ion channels. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
1-Butyl-5-chloro-2-phenyl-1H-benzimidazole has been shown to exert a range of biochemical and physiological effects. For example, it has been reported to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, it has been reported to have anticonvulsant activity and to modulate the release of neurotransmitters, such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-butyl-5-chloro-2-phenyl-1H-benzimidazole is its potential as a drug candidate for the treatment of various diseases. It has also been shown to have a range of pharmacological activities, which make it a useful tool for the study of biological systems. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of 1-butyl-5-chloro-2-phenyl-1H-benzimidazole. One potential area of research is the development of more efficient synthesis methods for this compound, which could lead to increased availability and lower costs. Another area of research is the investigation of its potential as a drug candidate for the treatment of specific diseases, such as cancer or viral infections. Additionally, further studies are needed to better understand its mechanism of action and its potential as a molecular probe for the study of protein-ligand interactions.
Méthodes De Synthèse
The synthesis of 1-butyl-5-chloro-2-phenyl-1H-benzimidazole involves the reaction of 5-chloro-2-phenyl-1H-benzimidazole with butyl bromide in the presence of a strong base, such as potassium carbonate. The reaction takes place in an organic solvent, such as dimethylformamide, and is typically carried out under reflux conditions. The product is then purified by recrystallization or column chromatography.
Propriétés
Nom du produit |
1-butyl-5-chloro-2-phenyl-1H-benzimidazole |
|---|---|
Formule moléculaire |
C17H17ClN2 |
Poids moléculaire |
284.8 g/mol |
Nom IUPAC |
1-butyl-5-chloro-2-phenylbenzimidazole |
InChI |
InChI=1S/C17H17ClN2/c1-2-3-11-20-16-10-9-14(18)12-15(16)19-17(20)13-7-5-4-6-8-13/h4-10,12H,2-3,11H2,1H3 |
Clé InChI |
XEPOXRWTQKJJFJ-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C=C(C=C2)Cl)N=C1C3=CC=CC=C3 |
SMILES canonique |
CCCCN1C2=C(C=C(C=C2)Cl)N=C1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-Furan-2-yl-1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl]-benzamide](/img/structure/B304421.png)

![[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone](/img/structure/B304424.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile](/img/structure/B304427.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone](/img/structure/B304429.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B304430.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B304431.png)
![Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B304432.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide](/img/structure/B304433.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B304434.png)
![3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304435.png)
![4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304439.png)
![N-(4-bromophenyl)-2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304442.png)